6,13-Dihydrodibenzo(b,i)phenazine

Organic semiconductors Optical band gap UV-vis spectroscopy

6,13-Dihydrodibenzo(b,i)phenazine (CAS 10350-06-8), also systematically named 6,13-dihydro-6,13-diazapentacene (DHDAP), is a nitrogen-containing polycyclic aromatic hydrocarbon belonging to the azaacene family. Its core structure is a dihydro-derivative of the fully conjugated dibenzo[b,i]phenazine (DAP), featuring two sp³-hybridized nitrogen atoms at the 6,13-positions that interrupt the π-conjugation of the pentacene-like backbone.

Molecular Formula C20H14N2
Molecular Weight 282.3 g/mol
CAS No. 10350-06-8
Cat. No. B087749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,13-Dihydrodibenzo(b,i)phenazine
CAS10350-06-8
Molecular FormulaC20H14N2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4N3
InChIInChI=1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H
InChIKeyWEZBHKGNUIINBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,13-Dihydrodibenzo(b,i)phenazine (CAS 10350-06-8) – Core Identity, Compound Class, and Procurement-Relevant Characteristics


6,13-Dihydrodibenzo(b,i)phenazine (CAS 10350-06-8), also systematically named 6,13-dihydro-6,13-diazapentacene (DHDAP), is a nitrogen-containing polycyclic aromatic hydrocarbon belonging to the azaacene family [1]. Its core structure is a dihydro-derivative of the fully conjugated dibenzo[b,i]phenazine (DAP), featuring two sp³-hybridized nitrogen atoms at the 6,13-positions that interrupt the π-conjugation of the pentacene-like backbone. This structural feature fundamentally distinguishes it from its fully aromatic analog and the benchmark organic semiconductor pentacene, conferring a wider optical band gap, distinct frontier orbital energies, and unique solid-state packing preferences that are critical for organic electronics applications [1][2]. The compound serves as a versatile scaffold for further chemical derivatization, undergoing facile electrophilic bromination to yield key tetrahalogenated intermediates for cross-coupling chemistry [3].

Why 6,13-Dihydrodibenzo(b,i)phenazine Cannot Be Replaced by Generic Azaacenes or Pentacene – A Procurement Risk Analysis


The dihydrodiazapentacene core is not functionally interchangeable with its fully aromatic analog dibenzo[b,i]phenazine (DAP) or the all-carbon benchmark pentacene, despite their structural similarity. Substituting DHDAP with DAP introduces a >1 eV reduction in the optical HOMO–LUMO gap, shifts the frontier orbital energies by several hundred meV, and alters the charge-transport character from ambipolar/n-type to predominantly p-type [1]. Conversely, substituting DHDAP with pentacene, while preserving comparable hole mobility, sacrifices the environmental stability advantage that DHDAP uniquely offers: DHDAP retains a high HOMO energy without the rapid oxidative degradation that plagues pentacene [2]. These electronic and stability differences arise from the nitrogen substitution pattern and hydrogenation state, and they directly impact device performance in organic field-effect transistors (OFETs) and related optoelectronic platforms. Procurement decisions made on the basis of generic “azaacene” or “phenazine” classification without accounting for these quantifiable electronic divergences risk suboptimal or non-functional device outcomes [1][2].

Quantitative Head-to-Head Evidence: Where 6,13-Dihydrodibenzo(b,i)phenazine Outperforms or Diverges from Its Closest Analogs


Optical HOMO–LUMO Gap: DHDAP Exhibits a 0.97 eV Wider Band Gap than Fully Aromatic DAP

In a direct head-to-head comparison using UV-vis spectroscopy in CH₂Cl₂, 6,13-dihydrodibenzo[b,i]phenazine (DHDAP) exhibits an optical HOMO–LUMO gap (Eg) of 2.90 eV, derived from the absorption onset. Its fully aromatic congener, dibenzo[b,i]phenazine (DAP), shows a substantially narrower gap of 1.93 eV [1]. The 0.97 eV (≈50%) wider band gap of DHDAP translates to transparency deeper into the visible region (λmax 414 nm vs 615 nm for DAP), making the dihydro compound distinctly better suited for wide-band-gap semiconductor applications where visible-light absorption must be minimized [1].

Organic semiconductors Optical band gap UV-vis spectroscopy

Frontier Orbital Energies: DHDAP Has 0.93 eV Higher HOMO and 1.90 eV Higher LUMO Than DAP

Cyclic voltammetry measurements in CH₂Cl₂ (0.1 M n-Bu₄NPF₆, vs. Fc/Fc⁺) reveal fundamentally different frontier orbital energies between the dihydro and aromatic forms. DHDAP possesses a HOMO energy of −4.63 eV and a LUMO energy of −1.73 eV, whereas DAP exhibits a significantly deeper HOMO at −5.56 eV and a much lower LUMO at −3.63 eV [1]. The 0.93 eV shallower HOMO of DHDAP facilitates hole injection from common anode materials, while its 1.90 eV higher LUMO drastically reduces electron affinity, directly impacting charge-transport polarity [1].

Frontier molecular orbitals Cyclic voltammetry Charge injection

Field-Effect Mobility: DHDAP Polymorph-Dependent Mobility Reaches 0.45 cm²/V·s, Comparable to Pentacene in Select Phases

Thin-film transistor measurements demonstrate that DHDAP can achieve a field-effect hole mobility of 0.45 cm² V⁻¹ s⁻¹ when crystallized in the optimal “12.9 Å phase” polymorph, a value over 5000 times higher than the (5–8) × 10⁻⁵ cm² V⁻¹ s⁻¹ observed for its other two polymorphic phases [1]. Although this best-phase mobility remains approximately one order of magnitude below the benchmark pentacene mobility of ~5 cm² V⁻¹ s⁻¹ reported under comparable thin-film transistor architectures [1], DHDAP uniquely combines respectable charge transport with enhanced environmental stability—pentacene undergoes rapid photo-oxidative degradation despite its higher mobility [1].

Organic field-effect transistors Charge carrier mobility Polymorph engineering

Environmental Stability Advantage: DHDAP Resists Oxidative Degradation Despite High HOMO Energy

Organic semiconductors with high-lying HOMO levels are typically prone to ambient oxidation, which limits their practical utility. Pentacene, with its HOMO energy comparable to that of DHDAP (both near −4.6 to −4.9 eV), degrades rapidly under ambient conditions [1]. In contrast, DHDAP exhibits markedly superior environmental stability while maintaining a similarly high HOMO level, as demonstrated through comparative exposure experiments [1]. This stability advantage is attributed to the nitrogen atoms' electronic effect and the dihydro form's resistance to photooxidation, making DHDAP a more robust procurement choice for applications where device longevity under ambient conditions is a design constraint.

Ambient stability Organic semiconductor shelf-life HOMO energy paradox

Charge-Transport Polarity: DHDAP Favors n-Type/Ambipolar Behavior While Aromatic DAP Shows Predominantly p-Type Character

When both compounds are evaluated in identical OFET architectures, the fully aromatic DAP (6,13-diazapentacene) exhibits comparably less abundant n-type behavior than its dihydro counterpart DHDAP [1]. This difference in charge-transport polarity arises from the substantially shallower LUMO of DHDAP (−1.73 eV vs −3.63 eV for DAP) which, counterintuitively, is associated with a more balanced ambipolar transport character in the dihydro system. Users seeking n-channel or ambipolar organic semiconductors should therefore prioritize DHDAP over its aromatic analog [1].

n-Type semiconductor Ambipolar transport OFET polarity

Synthetic Versatility: Tetrabromination of DHDAP Proceeds with ~98% Yield, Enabling Efficient Derivatization

6,13-Dihydrodibenzo[b,i]phenazine undergoes facile electrophilic bromination to yield 5,7,12,14-tetrabromo-6,13-dihydro-6,13-diazapentacene, a key tetrafunctionalized intermediate. Literature reports indicate that this bromination can be achieved in approximately 98% isolated yield under optimized conditions (bromine, solvent yellow 146, 12 h reaction time) [1]. The resulting tetrabromo intermediate serves as a versatile platform for Pd-catalyzed Suzuki cross-coupling with arylboronic acids, enabling the rapid construction of 5,7,12,14-tetraaryl-6,13-diazapentacene libraries [2]. This high-yielding derivatization pathway surpasses what is readily achievable with the fully aromatic DAP, which follows a different reactivity profile and affords distinct substitution patterns [2].

Electrophilic bromination Cross-coupling precursor Derivatization scaffold

Procurement-Driven Application Scenarios for 6,13-Dihydrodibenzo(b,i)phenazine Based on Quantitative Differentiation Evidence


Wide-Band-Gap Organic Semiconductor for Transparent OFETs and UV-Selective Photodetectors

The 2.90 eV optical band gap of DHDAP—0.97 eV wider than its aromatic analog DAP—makes it the preferred azaacene when transparency in the visible spectrum is a design requirement [1]. Unlike DAP (λmax 615 nm, orange-red absorption), DHDAP's absorption maximum at 414 nm lies entirely in the violet/near-UV region, enabling its use in visibly transparent thin-film transistors and UV-selective photodetectors where minimal visible-light interference is essential [1]. Procurement of DHDAP over DAP in this scenario avoids the unwanted visible absorption that would otherwise degrade device performance.

Air-Stable Organic Semiconductor for Ambient-Processed OFETs and Printable Electronics

DHDAP uniquely combines a high HOMO energy (−4.63 eV) conducive to efficient hole injection with environmental stability that pentacene—the benchmark organic semiconductor—cannot match under ambient conditions [1]. Whereas pentacene thin films undergo rapid oxidative degradation upon air exposure, DHDAP retains its electrical performance during ambient processing and device operation [1]. For printed or solution-processed electronics manufactured outside inert-atmosphere environments, DHDAP provides a robust, procurement-ready alternative that eliminates the costly need for encapsulation or glovebox processing.

Ambipolar/n-Type OFET Channel Material in Complementary Logic Circuits

The shallower LUMO energy (−1.73 eV) and greater n-type character of DHDAP, directly contrasted with the predominantly p-type behavior of fully aromatic DAP (−3.63 eV LUMO), position the dihydro compound as the superior azaacene building block for ambipolar and n-channel OFETs [1]. Complementary logic circuits require both p- and n-type transistors; sourcing DHDAP over DAP enables materials scientists to access n-type transport within the same azaacene family, reducing the need for disparate material systems and simplifying device fabrication workflows [1][2].

Derivatizable Core Scaffold for High-Throughput Azaacene Library Synthesis

The tetrabromination of DHDAP proceeds in near-quantitative yield (~98%), generating a tetrafunctionalized intermediate (5,7,12,14-tetrabromo-6,13-dihydro-6,13-diazapentacene) that serves as a universal Suzuki coupling partner [1][2]. This reactivity profile makes DHDAP the strategic procurement choice for medicinal chemistry, materials discovery, and combinatorial library synthesis programs that require a reliable, high-yielding entry point into the tetraaryl-diazapentacene chemical space [2].

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